Methyl 6-chloro-1H-indole-5-carboxylate
Overview
Description
Methyl 6-chloro-1H-indole-5-carboxylate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 6th position and a carboxylate group at the 5th position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Methyl 6-chloro-1H-indole-5-carboxylate, like many indole derivatives, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Mode of Action
The compound’s interaction with its targets leads to a variety of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interaction with these targets. As mentioned, indole derivatives are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-1H-indole-5-carboxylate can be synthesized through various methods. One common approach involves the esterification of indole-5-carboxylic acid with methanol in the presence of a suitable catalyst . Another method includes the halogenation of methyl indole-5-carboxylate using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and halogenation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-chloro-1H-indole-5-carboxylate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Lacks the chloro group, making it less reactive in certain substitution reactions.
Methyl 5-chloro-1H-indole-2-carboxylate: Has the chloro group at a different position, leading to different reactivity and biological activity.
Methyl 6-amino-1H-indole-5-carboxylate: Contains an amino group instead of a chloro group, resulting in different chemical properties and applications.
Uniqueness
Methyl 6-chloro-1H-indole-5-carboxylate is unique due to the specific positioning of the chloro and carboxylate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
methyl 6-chloro-1H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOUVTSYCXABHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444019 | |
Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-83-6 | |
Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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